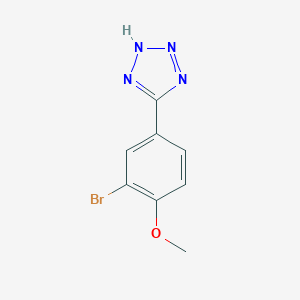

5-(3-溴-4-甲氧基苯基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives involves various strategies, often targeting the introduction of specific functional groups to achieve desired properties. While the exact synthesis method for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole specifically is not detailed in the available literature, general approaches for synthesizing tetrazole compounds involve cycloaddition reactions, nucleophilic substitution, or the use of azides with nitriles. These methods provide a framework for understanding how such compounds might be synthesized (Al-Hourani et al., 2015).

Molecular Structure Analysis

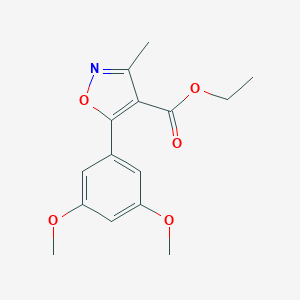

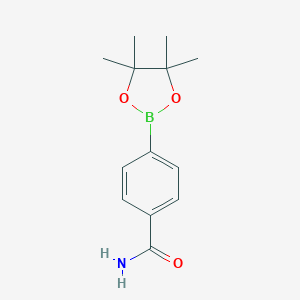

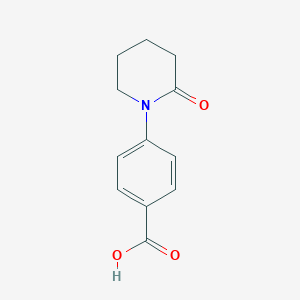

Tetrazole derivatives, including 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, exhibit distinct molecular structures characterized by the tetrazole ring. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with detailed cell dimensions illustrating the planarity of the tetrazole rings and the orientation of substituent groups. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological molecules (Askerov et al., 2019).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions, such as cycloadditions, substitutions, and transformations into other heterocyclic compounds. These reactions are influenced by the nature of the substituents attached to the tetrazole ring. The presence of a bromo-methoxyphenyl group in 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole could affect its reactivity, making it a precursor for further chemical modifications (Harada et al., 1992).

Physical Properties Analysis

The physical properties of tetrazole derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for predicting the compound's behavior in different environments and applications. For instance, the planarity of the tetrazole ring and the nature of its substituents influence the compound's crystallinity and thermal stability (Gómez-Zavaglia et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in different chemical reactions and potential use in material science or pharmaceuticals. The electron-withdrawing or donating nature of the substituents affects the electron density on the tetrazole ring, thereby influencing its chemical behavior (Dabbagh et al., 2006).

科学研究应用

结构分析和分子对接

一项研究探索了四唑衍生物的晶体结构,包括与 5-(3-溴-4-甲氧基苯基)-2H-四唑 相似的那些,并进行了分子对接研究以了解它们在环氧合酶-2 酶活性位点内的方向和相互作用。这项研究表明在理解酶抑制和药物设计方面具有潜在的应用 (Al-Hourani 等,2015).

取代四唑酮的晶体学数据

对取代四唑酮的晶体学数据的研究,包括与 5-(3-溴-4-甲氧基苯基)-2H-四唑 相似的化合物,分析了它们的固态形成和氢键。这些发现有助于理解固态中的分子相互作用,这在材料科学中可能是很有价值的 (Rayat、Alawode 和 Desper,2009).

光动力治疗中的合成和表征

一项研究涉及新型锌酞菁衍生物的合成和表征,包括在结构上类似于 5-(3-溴-4-甲氧基苯基)-2H-四唑 的成分。这些衍生物表现出可用于光动力治疗的特性,突出了四唑衍生物在癌症治疗应用中的潜在用途 (Pişkin、Canpolat 和 Öztürk,2020).

抗惊厥活性合成

对与 5-(3-溴-4-甲氧基苯基)-2H-四唑 相关的结构的化合物的合成研究揭示了它们的潜在抗惊厥活性。这表明此类化合物在开发新的抗惊厥药物中的作用 (Vijaya Raj 和 Narayana,2006).

抗肿瘤活性和构效关系

另一项研究重点是合成杂环稠合咔唑,包括类似于 5-(3-溴-4-甲氧基苯基)-2H-四唑 的结构。它们表现出显着的体外抗肿瘤活性,表明它们作为抗癌治疗药物的潜力 (Murali、Sparkes 和 Prasad,2017).

安全和危害

As with any chemical compound, handling “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information.

未来方向

The study and application of “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a lead compound in drug discovery.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.

属性

IUPAC Name |

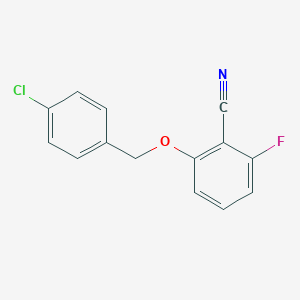

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQSSCIJPVXSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596262 |

Source

|

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

CAS RN |

191602-76-3 |

Source

|

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)